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molecular formula C14H16N2O2 B8626805 1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol

1-[4-(1,3-oxazol-2-yl)phenyl]piperidin-3-ol

Cat. No. B8626805
M. Wt: 244.29 g/mol
InChI Key: GABWSJTUGPGPPD-UHFFFAOYSA-N
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Patent
US08710049B2

Procedure details

1-(4-(Oxazol-2-yl)phenyl)piperidin-3-ol (245 mg, 1.00 mmol) was synthesized, in 45% yield, as described in General Procedure B using 2-(4-bromophenyl)oxazole (500 mg, 2.232 mmol) and piperidin-3-ol (451 mg, 4.46 mmol). Anal. Calcd. for C14H16N2O2 m/z 244.2, found: 245.0 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10]=[CH:11][N:12]=2)=[CH:4][CH:3]=1.[NH:13]1[CH2:18][CH2:17][CH2:16][CH:15]([OH:19])[CH2:14]1>>[O:9]1[CH:10]=[CH:11][N:12]=[C:8]1[C:5]1[CH:6]=[CH:7][C:2]([N:13]2[CH2:18][CH2:17][CH2:16][CH:15]([OH:19])[CH2:14]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1OC=CN1
Step Two
Name
Quantity
451 mg
Type
reactant
Smiles
N1CC(CCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC=C1)C1=CC=C(C=C1)N1CC(CCC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 245 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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